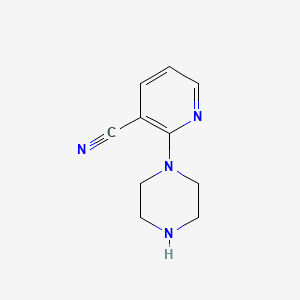

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMNQUURWIAXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005241 | |

| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84951-44-0 | |

| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile physical and chemical properties

An In-Depth Technical Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 84951-44-0, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its molecular architecture, which integrates a pyridine ring, a piperazine moiety, and a nitrile functional group, provides a versatile scaffold for the synthesis of a diverse range of derivatives. This guide offers a comprehensive overview of its core physical and chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity, and a discussion of its applications and safety protocols. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. A summary of its key properties is presented below.

Key Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below, based on aggregated data from established chemical databases.

| Property | Value | Source(s) |

| CAS Number | 84951-44-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₄ | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 102-104 °C | [3] |

| Boiling Point | 388.0 ± 37.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.34 ± 0.10 (Predicted) | [3] |

Solubility and Stability

While extensive experimental solubility data is not widely published, the presence of polar nitrogen atoms and the capacity for hydrogen bonding suggest moderate solubility in polar solvents. Based on analogs, solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The compound is generally stable under normal laboratory conditions but is noted to be potentially hygroscopic and sensitive to light.[5] Therefore, proper storage is crucial to maintain its integrity.

Spectroscopic Signature

The structural features of this compound give rise to a predictable spectroscopic profile, which is essential for its identification and characterization.

-

Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the region of ~2220 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[6] Other significant peaks would include C-H stretches from the aromatic pyridine and aliphatic piperazine rings, and C=N/C=C stretches from the pyridine ring around 1590-1600 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display distinct signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methylene protons (CH₂) of the piperazine ring would likely appear as multiplets in the upfield region (δ 3.0-4.0 ppm). A broad singlet corresponding to the N-H proton of the secondary amine on the piperazine ring would also be present, and its chemical shift would be solvent-dependent.[6][7]

-

¹³C NMR: The carbon spectrum would show a signal for the nitrile carbon around 117-120 ppm. Aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm range, while the aliphatic carbons of the piperazine ring would be found further upfield.[8]

-

-

Mass Spectrometry: The nominal mass would correspond to its molecular weight of 188 g/mol . High-resolution mass spectrometry (HRMS) would show a precise mass of 188.1062 Da for the molecular ion [M]⁺.[1]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is common for constructing substituted pyridine and piperazine systems.[6][9]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-N bond between the pyridine and piperazine rings. This identifies 2-chloro-3-cyanopyridine and piperazine as the readily available starting materials. The choice of a chloro-substituted pyridine is strategic, as chlorine is an effective leaving group for SₙAr reactions, especially when activated by an adjacent electron-withdrawing nitrile group.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol describes the synthesis using a standard SₙAr methodology.

Objective: To synthesize this compound from 2-chloro-3-cyanopyridine and piperazine.

Materials:

-

2-chloro-3-cyanopyridine

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).

-

Addition of Reagents: Add piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq). The use of excess piperazine helps to drive the reaction to completion and minimize the formation of a di-substituted byproduct. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry with a typical concentration of 0.2-0.5 M with respect to the limiting reagent. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between dichloromethane (DCM) and water.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine. This removes any remaining acidic impurities and salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, for example, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity, is typically effective for separating the product from unreacted starting material and byproducts.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a valuable scaffold for creating chemical libraries for high-throughput screening.

-

Piperazine N-4 Amine: The secondary amine is the most common site for derivatization. It is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to install a wide variety of functional groups. This flexibility is paramount in drug discovery for tuning properties like solubility, potency, and selectivity.

-

Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

-

Pyridine Ring: While less reactive than the piperazine amine, the pyridine ring can undergo electrophilic aromatic substitution, although the conditions required are often harsh.

Caption: Common derivatization pathways at the piperazine N-4 position.

Applications in Research and Drug Development

The combination of a piperazine ring—a "privileged" scaffold in medicinal chemistry—with a functionalized pyridine ring makes this compound a valuable starting material.[7]

-

Scaffold for Library Synthesis: Its structure allows for the rapid generation of diverse chemical libraries. The piperazine N-H provides a convenient attachment point for various side chains, enabling systematic Structure-Activity Relationship (SAR) studies.

-

Bioactive Potential: While needing further validation through primary literature, the compound has been listed by some vendors as a peroxisome proliferator-activated receptor (PPAR) antagonist.[2] PPARs are involved in metabolic regulation, making them important drug targets.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , it fits the profile of a molecular fragment. It can be used in FBDD screens to identify initial low-affinity hits that can be elaborated into more potent drug candidates. The multiple hydrogen bond acceptors and the secondary amine (a hydrogen bond donor) provide key interaction points for binding to protein targets.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Code | Description | Source(s) |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | [1] |

| H315 | Causes skin irritation | [1][10] |

| H318/H319 | Causes serious eye damage / eye irritation | [1][10] |

| H335 | May cause respiratory irritation | [1][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][10] Protect from direct sunlight and moisture to prevent degradation.[5][11]

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it a valuable asset for researchers in synthetic chemistry and drug discovery. A thorough understanding of its properties, combined with adherence to strict safety protocols, will enable scientists to fully leverage its potential in the development of novel chemical entities and therapeutic agents.

References

- 1. This compound | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-PIPERAZINONICOTINONITRILE | 84951-44-0 [chemicalbook.com]

- 4. Buy 1-(Pyridin-3-yl)piperidine-2-carbonitrile [smolecule.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile (2640959-56-2) for sale [vulcanchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (CAS Number: 84951-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical and physical properties, outlines a robust synthesis protocol, and delves into its biological significance as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in drug discovery and development, particularly in the context of metabolic diseases and inflammation.

Introduction: The Piperazine-Pyridine Scaffold in Drug Discovery

The integration of the piperazine moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a versatile scaffold that can be readily functionalized to modulate biological activity.[2] When combined with a pyridine ring, another privileged heterocyclic structure, the resulting pyridylpiperazine hybrids have demonstrated a wide array of pharmacological activities, including urease inhibition and potential anticancer properties.[3][4] this compound, also known by its synonym 2-(Piperazin-1-yl)nicotinonitrile, has emerged as a noteworthy compound within this class, identified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[5] This positions it as a valuable tool for studying PPAR signaling and a potential starting point for the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 84951-44-0 | [6] |

| Molecular Formula | C₁₀H₁₂N₄ | [6] |

| Molecular Weight | 188.23 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-(Piperazin-1-yl)nicotinonitrile, 1-(3-Cyanopyridin-2-yl)piperazine | [5] |

| Appearance | Solid (predicted) | |

| Purity | ≥95% (typical for commercial sources) |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, and the four methylene groups of the piperazine ring. The chemical shifts would be influenced by the electron-withdrawing cyano group and the nitrogen atoms.

-

¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring (including the nitrile carbon) and the two distinct carbon environments in the piperazine ring. Based on similar structures, the piperazinyl carbons would likely appear in the range of 45-55 ppm.[7][8]

-

FT-IR: A strong, sharp absorption band characteristic of a nitrile (C≡N) stretching vibration, typically observed around 2220-2260 cm⁻¹.[7] Additionally, C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching bands, would be present.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 188. Fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the cyano group.[2][9]

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by piperazine. The electron-withdrawing nitrile group at the 3-position activates the ring towards nucleophilic attack, facilitating this reaction.[10][11]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Precursor, 2-chloronicotinonitrile

Causality: The synthesis begins with a commercially available and inexpensive starting material, nicotinamide. The conversion to 2-chloronicotinonitrile is a crucial step that introduces the necessary leaving group (chlorine) for the subsequent nucleophilic substitution. The use of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a standard and effective method for both chlorination and dehydration of the amide group to a nitrile.

Protocol: (Adapted from Taylor and Crovetti, 1954)[12]

-

Reaction Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser. Add nicotinamide (1.0 eq) to the flask.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~3 eq) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, ~1.5 eq). The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Reaction: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess phosphorus halides.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium hydroxide or sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloronicotinonitrile can be further purified by recrystallization or column chromatography to yield a white solid.

Step 2: Synthesis of this compound

Causality: This step is the core of the synthesis, where the piperazine nucleophile displaces the chloride from the activated pyridine ring. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. An excess of piperazine can also serve as the base. Heating is generally required to overcome the activation energy of breaking the aromaticity of the pyridine ring in the intermediate Meisenheimer complex.[13]

Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Reagent Addition: Add piperazine (a slight excess, e.g., 1.2-2.0 eq) to the solution. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, ~2.0 eq) to act as an acid scavenger.

-

Reaction: Heat the reaction mixture to reflux and stir for several hours (typically 4-12 hours). Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a pure solid.

Biological Context: A Peroxisome Proliferator-Activated Receptor (PPAR) Antagonist

This compound is described as a selective and reversible antagonist of Peroxisome Proliferator-Activated Receptors (PPARs).[5] PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[14] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ.

Mechanism of PPAR Antagonism

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

-

Agonist Action: When an agonist binds to the ligand-binding domain (LBD) of PPAR, the receptor undergoes a conformational change. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins, which then initiate the transcription of target genes.

-

Antagonist Action: A PPAR antagonist, such as this compound, also binds to the LBD. However, this binding induces a different conformational change that prevents the release of co-repressors and/or blocks the recruitment of co-activators.[7] This effectively silences the receptor and inhibits the transcription of PPAR-regulated genes.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a PPAR antagonist.

Therapeutic Implications

The ability to antagonize PPARs opens up several therapeutic possibilities. While PPAR agonists are used to treat conditions like type 2 diabetes (e.g., thiazolidinediones targeting PPARγ), antagonists could be beneficial in other contexts:

-

Oncology: PPARs have been implicated in the growth of certain tumors. Antagonists could potentially inhibit cancer cell proliferation.[7]

-

Inflammatory Diseases: By modulating the expression of inflammatory genes, PPAR antagonists may offer a novel approach to treating chronic inflammatory conditions.[7]

-

Metabolic Disorders: While agonists are used to improve insulin sensitivity, antagonists could be explored for conditions where reducing adipogenesis (fat cell formation) is desirable.

The specific therapeutic utility of this compound would depend on its selectivity and potency for the different PPAR subtypes (α, γ, or β/δ), a subject that warrants further investigation.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Measures: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

For transportation, this compound may be classified as a Dangerous Good and could be subject to additional shipping charges.[5]

Conclusion

This compound (CAS: 84951-44-0) is a valuable chemical entity for researchers in drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible tool compound. Its established role as a PPAR antagonist provides a clear biological context for its use in studying metabolic and inflammatory signaling pathways. Further research to elucidate its specific PPAR subtype selectivity and to obtain detailed analytical characterization will be crucial for advancing its potential from a research tool to a lead compound in therapeutic development.

References

- 1. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile [mdpi.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 1-(Pyridin-3-yl)piperidine-2-carbonitrile [smolecule.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 12. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 13C NMR [m.chemicalbook.com]

- 13. Modulation of PPAR subtype selectivity. Part 2: Transforming PPARα/γ dual agonist into α selective PPAR agonist through bioisosteric modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PubChemLite - 3-[2-[(2r)-2-methyl-4-(pyridine-2-carbonyl)piperazin-1-yl]-2-oxo-acetyl]-1h-indole-7-carbonitrile (C22H19N5O3) [pubchemlite.lcsb.uni.lu]

Navigating the Nomenclature of a Key Synthetic Intermediate: A Technical Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the alternate names and chemical identifiers for the compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Understanding the varied nomenclature of this important synthetic intermediate is crucial for accurate literature review, unambiguous communication in research, and efficient procurement.

Section 1: Primary Identification and Structural Context

The compound, structurally defined by a piperazine ring attached at the 2-position of a pyridine ring which is substituted with a nitrile group at the 3-position, is most commonly referred to by its systematic name, This compound . Its unique structure makes it a valuable building block in medicinal chemistry.

The relationship between the core structure and its various identifiers is a key aspect of its identity in chemical databases and literature.

Caption: Relationship between the core chemical structure and its various identifiers.

Section 2: Comprehensive Table of Synonyms and Identifiers

For clarity and ease of reference, the various names and identifiers for this compound are summarized below. This table is essential for researchers conducting literature searches or sourcing the chemical, as different suppliers and databases may use alternate nomenclature.

| Identifier Type | Identifier |

| CAS Registry Number | 84951-44-0[1][2][3][4] |

| IUPAC Name | 2-piperazin-1-ylpyridine-3-carbonitrile[2] |

| Molecular Formula | C10H12N4[1][2][4] |

| Molecular Weight | 188.23 g/mol [1][2][4] |

| Synonym | 2-(Piperazin-1-yl)nicotinonitrile[1][2][4] |

| Synonym | 1-(3-Cyanopyridin-2-yl)piperazine[1][4] |

| Synonym | 2-(1-Piperazinyl)-3-pyridinecarbonitrile[2][3] |

| Synonym | 2-Piperazinonicotinonitrile[2][3][4] |

| Synonym | 1-(3-cyano-2-pyridinyl)piperazine[2][5] |

| Synonym | 3-Cyano-2-piperazin-1-ylpyridine[4] |

| Commercial Code | RARECHEM AH CK 0176[3][4] |

| Commercial Code | TIMTEC-BB SBB005548[3][4] |

| Commercial Code | BUTTPARK 99\12-41[3][4] |

Section 3: The Rationale Behind Nomenclature Variations

The diversity in naming conventions for a single chemical entity can be attributed to several factors inherent in chemical communication and documentation.

Systematic vs. Common Names: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, resulting in the unambiguous name "2-piperazin-1-ylpyridine-3-carbonitrile"[2]. However, for convenience and historical reasons, common names are frequently used. In this case, "nicotinonitrile" is a common name for pyridine-3-carbonitrile, leading to the synonym "2-(Piperazin-1-yl)nicotinonitrile"[1][2][4].

Numbering and Substituent Order: The order in which substituents are named and the numbering of the parent heterocycle can also lead to variations. For example, "1-(3-Cyanopyridin-2-yl)piperazine" names the piperazine as the parent and the substituted pyridine as the substituent[1][4]. This is a valid alternative way to describe the same molecule.

Commercial and Database Identifiers: Chemical suppliers and database curators often assign their own catalog or reference numbers for inventory and tracking purposes. These codes, such as "RARECHEM AH CK 0176" and "TIMTEC-BB SBB005548", are useful for specific sourcing but are not universal identifiers[3][4].

Section 4: Experimental Protocols for Identification

To unequivocally identify this compound, a combination of spectroscopic and analytical techniques should be employed.

Workflow for Chemical Identification:

Caption: A typical workflow for the structural confirmation of this compound.

Step-by-Step Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H NMR and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected 1H NMR signals: Aromatic protons on the pyridine ring, and distinct signals for the piperazine protons.

-

Expected 13C NMR signals: Resonances for the carbon atoms of the pyridine and piperazine rings, and a characteristic signal for the nitrile carbon.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 189.23.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum.

-

Expected Result: A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm-1.

-

-

Elemental Analysis:

-

Submit a pure sample for C, H, N analysis.

-

Expected Result: The percentage composition should be in close agreement with the calculated values for the molecular formula C10H12N4.

-

By adhering to these protocols, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their experimental results.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-(3-Cyanopyridin-2-yl)piperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 1-(3-Cyanopyridin-2-yl)piperazine, a molecule at the intersection of two pharmacologically significant moieties, represents a cornerstone in modern medicinal chemistry. While not a therapeutic agent in its own right, its discovery and development are intrinsically linked to its role as a pivotal intermediate in the synthesis of complex pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-Cyanopyridin-2-yl)piperazine. It delves into the causality behind its synthetic routes, its crucial role in the development of prominent drugs, and the emerging understanding of its own biological potential. The guide is structured to provide researchers and drug development professionals with a thorough understanding of this valuable scaffold, supported by detailed protocols, quantitative data, and pathway visualizations.

Introduction: A Tale of Two Pharmacophores

The story of 1-(3-Cyanopyridin-2-yl)piperazine is a testament to the power of scaffold-hopping and the strategic combination of well-established pharmacophores in drug discovery. The molecule itself is a hybrid of a cyanopyridine ring and a piperazine ring, both of which are independently recognized for their broad and potent biological activities.

Cyanopyridine derivatives are a class of compounds known for a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2]. The cyano group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a versatile component in medicinal chemistry[3].

Piperazine and its derivatives are ubiquitous in pharmaceuticals, lending favorable pharmacokinetic properties such as improved solubility and oral bioavailability[4][5][6]. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antihistamine agents[5][7][8].

The fusion of these two moieties in 1-(3-Cyanopyridin-2-yl)piperazine creates a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. While its primary historical significance lies in its role as a synthetic intermediate, recent data suggests it may possess intrinsic biological activity as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist[9][10].

Discovery and Historical Context: A Key Intermediate Emerges

The discovery of 1-(3-Cyanopyridin-2-yl)piperazine is not marked by a singular, celebrated event but rather by its gradual emergence as an indispensable building block in the synthesis of more complex, therapeutically valuable molecules. Its history is therefore best understood through the lens of the development of the drugs it helped create, most notably the atypical antidepressant, Mirtazapine.

The synthesis of Mirtazapine, a tetracyclic compound, involves the crucial condensation of a piperazine derivative with 2-chloro-3-cyanopyridine[9][10][11]. Early patents surrounding the synthesis of Mirtazapine and related compounds implicitly detail the formation of derivatives of 1-(3-Cyanopyridin-2-yl)piperazine, establishing its importance as a key synthetic precursor. This highlights a common paradigm in drug development where the value of a novel chemical entity is initially recognized for its utility in constructing a more elaborate final product.

The timeline of patents related to the synthesis of nicotinonitrile and its derivatives in the latter half of the 20th century further underscores the growing interest in this class of compounds for pharmaceutical applications[10][11][12].

Synthesis and Characterization

The synthesis of 1-(3-Cyanopyridin-2-yl)piperazine is a well-established process, primarily revolving around the nucleophilic substitution of a leaving group on the pyridine ring with piperazine. The most common and direct route involves the reaction of 2-chloro-3-cyanopyridine with piperazine.

Synthesis of the Precursor: 2-Chloro-3-cyanopyridine

The precursor, 2-chloro-3-cyanopyridine, is itself a valuable intermediate in the pharmaceutical and agrochemical industries. It is typically synthesized from 3-cyanopyridine (nicotinonitrile) through an N-oxidation followed by chlorination.

Various methods for the chlorination step have been patented, reflecting efforts to optimize yield, purity, and environmental safety. Common chlorinating agents include phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene)[7][13][14]. The use of triphosgene is often favored in modern synthesis due to its relative safety and the avoidance of phosphorus-containing waste streams[14].

Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine (General Procedure)

A general method involves the reaction of 3-cyanopyridine N-oxide with a chlorinating agent in an organic solvent. For instance, using phosphorus oxychloride, the reaction is typically carried out at elevated temperatures[13]. With bis(trichloromethyl)carbonate, an organic base such as triethylamine is often added dropwise at a controlled temperature, followed by a period of heating to complete the reaction[14].

Synthesis of 1-(3-Cyanopyridin-2-yl)piperazine

The final step in the synthesis of the title compound is a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 1-(3-Cyanopyridin-2-yl)piperazine

A common laboratory-scale synthesis involves dissolving 2-chloro-3-cyanopyridine in a suitable solvent, such as ethanol, and adding an excess of piperazine. The reaction mixture is typically stirred at room temperature for an extended period (e.g., 18 hours) to ensure completion. The product can then be isolated and purified through filtration, extraction, and recrystallization[11].

| Reactant | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 2-Chloro-3-cyanopyridine | 138.56 | 1 |

| Piperazine | 86.14 | 5 (excess) |

Table 1: Key Reactants and Stoichiometry for the Synthesis of 1-(3-Cyanopyridin-2-yl)piperazine.

Pharmacological Significance and Applications

The primary pharmacological significance of 1-(3-Cyanopyridin-2-yl)piperazine lies in its role as a scaffold for the development of therapeutically active compounds.

Role in the Synthesis of Mirtazapine

The most prominent application of this scaffold is in the synthesis of the antidepressant Mirtazapine. In this synthesis, a substituted piperazine, 1-methyl-3-phenylpiperazine, is reacted with 2-chloro-3-cyanopyridine to form 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile. This intermediate then undergoes a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final Mirtazapine molecule[9][10][11].

Intrinsic Biological Activity

While historically viewed as an intermediate, there is evidence to suggest that 1-(3-Cyanopyridin-2-yl)piperazine possesses its own biological activity. It has been described as a cell-permeable, selective, and reversible peroxisome proliferator-activated receptor (PPAR) antagonist[9][10]. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Antagonism of these receptors could have implications for a variety of disease states, although this potential has not been extensively explored for this specific compound.

Derivatives and Their Therapeutic Targets

The versatility of the 1-(3-Cyanopyridin-2-yl)piperazine scaffold is further demonstrated by the development of derivatives targeting other biological pathways. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been investigated as a potent and selective dopamine D4 receptor agonist, with potential applications in neuroscience research and as a radioligand for PET imaging.

| Derivative | Therapeutic Target/Application | Significance |

| Mirtazapine Precursor | Antidepressant (Mirtazapine) | Key intermediate in the synthesis of a widely used pharmaceutical. |

| 1-(3-Cyanopyridin-2-yl)piperazine | PPAR Antagonist | Potential for direct therapeutic application in metabolic or inflammatory diseases. |

| N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor Agonist | Tool for neuroscience research and potential for development of CNS-active drugs. |

Table 2: Pharmacological Significance of 1-(3-Cyanopyridin-2-yl)piperazine and its Derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 1-(3-Cyanopyridin-2-yl)piperazine itself is not extensively documented, the diverse applications of its derivatives provide valuable insights. The piperazine ring offers a key point for modification, allowing for the introduction of various substituents that can modulate the compound's pharmacological properties. The cyanopyridine moiety provides a rigid scaffold and specific electronic properties that contribute to target binding. The development of both Mirtazapine and the D4 receptor ligand from the same core structure underscores the potential to tune the biological activity of this scaffold towards vastly different targets through chemical modification.

Future Outlook

The history of 1-(3-Cyanopyridin-2-yl)piperazine is a compelling example of the evolution of a chemical entity from a simple building block to a recognized privileged scaffold. While its role as an intermediate in pharmaceutical manufacturing is well-established, the future of this compound may lie in the exploration of its own biological activities and the development of novel derivatives. The suggestion of PPAR antagonism opens up new avenues for research into its potential therapeutic applications. Furthermore, the inherent versatility of the cyanopyridine-piperazine core ensures its continued relevance in the design and synthesis of new generations of bioactive molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. scilit.com [scilit.com]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. CA1027573A - Production of nicotinonitrile - Google Patents [patents.google.com]

- 10. CA1063608A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 11. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. US3523120A - Piperonyl-piperazine compounds - Google Patents [patents.google.com]

A Researcher's Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: From Sourcing to Quality Control

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals working with 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. This document provides a comprehensive overview of its chemical properties, a curated list of commercial suppliers, and detailed protocols for verifying the quality of the procured material, ensuring the integrity and reproducibility of your research.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity, solubility, and ability to form multiple hydrogen bonds, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] this compound, with its combination of a pyridine ring, a piperazine moiety, and a nitrile group, represents a key building block in the synthesis of novel compounds targeting a range of biological pathways.[4][5] Its derivatives have been explored for various therapeutic applications, underscoring the importance of sourcing high-purity starting material for successful drug discovery campaigns.[6][7]

Chemical Properties and Identifiers

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 84951-44-0 | [8][9][10] |

| Molecular Formula | C10H12N4 | [8][9][10] |

| Molecular Weight | 188.23 g/mol | [8][9][10] |

| Synonyms | 2-piperazinonicotinonitrile, 2-(piperazin-1-yl)nicotinonitrile, 1-(3-cyano-pyridin-2-yl)piperazine | [8][9] |

Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers for this compound. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and identity before purchase.

| Supplier | Product Name | Purity | Notes |

| ChemicalBook | 2-PIPERAZINONICOTINONITRILE | ≥99% | Lists multiple suppliers on their platform.[9] |

| Santa Cruz Biotechnology | 2-(Piperazin-1-yl)nicotinonitrile | Not specified | Classified as a Dangerous Good for transport.[10] |

| Various Suppliers on PubChem | This compound | Varies | PubChem provides a list of chemical vendors.[8] |

Quality Control and Verification: Ensuring Experimental Integrity

The purity and identity of starting materials are paramount in research. The following protocols outline a systematic approach to verifying the quality of commercially supplied this compound.

Experimental Workflow for Quality Control

Caption: A typical workflow for the quality control of incoming chemical compounds.

Step-by-Step Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a quantitative measure of the compound's purity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11][12]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run the gradient method.

-

Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

-

2. Mass Spectrometry (MS) for Identity Confirmation

MS is used to confirm the molecular weight of the compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: The sample prepared for HPLC analysis can typically be used.

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Look for the protonated molecular ion [M+H]+ at m/z 189.23. The presence of this ion confirms the molecular weight of the compound.[8]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

Procedure:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

Acquire the 1H NMR spectrum.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the pyridine and piperazine ring systems. The spectrum should be consistent with the expected structure.

-

Application in Drug Discovery: A Hypothetical Signaling Pathway

The piperazine moiety is a common feature in kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

This compound is a valuable building block for the development of novel therapeutics. The ability to source high-quality material and rigorously verify its purity and identity is fundamental to the success of any research program. The guidelines and protocols presented in this document provide a framework for researchers to confidently procure and utilize this compound, ultimately contributing to the advancement of drug discovery and development.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. This compound | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-PIPERAZINONICOTINONITRILE | 84951-44-0 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. rsc.org [rsc.org]

- 15. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

Methodological & Application

Analytical methods for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile characterization

An Application Guide: Comprehensive Analytical Characterization of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Introduction

This compound is a heterocyclic compound incorporating three key pharmacophores: a pyridine ring, a piperazine moiety, and a nitrile group. Pyridine-3-carbonitrile derivatives are recognized for a wide range of biological activities, while the piperazine ring is a common structural element in many approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2][3] The confluence of these structural features makes this compound a molecule of significant interest for researchers, scientists, and drug development professionals.

Robust and reliable analytical characterization is the bedrock of chemical and pharmaceutical development. It ensures the identity, purity, and quality of a compound, which are critical prerequisites for further investigation in medicinal chemistry, toxicology, and pharmacology. This application note provides a multi-faceted analytical strategy for the comprehensive characterization of this compound, integrating chromatographic and spectroscopic techniques. The protocols herein are designed to be self-validating, providing orthogonal data to build a complete and trustworthy profile of the molecule.

Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 2737203[4] |

| CAS Number | 84951-44-0 | PubChem CID 2737203[4] |

| Molecular Formula | C₁₀H₁₂N₄ | PubChem CID 2737203[4] |

| Molecular Weight | 188.23 g/mol | PubChem CID 2737203[4] |

Integrated Analytical Workflow

A successful characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound. The following diagram illustrates the logical workflow for a comprehensive analysis, starting with purity assessment and culminating in definitive structural confirmation.

Caption: Integrated workflow for the characterization of this compound.

Part 1: Chromatographic Analysis for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, providing a quantitative measure of purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules. The pyridine-carbonitrile structure contains chromophores that strongly absorb UV light, making UV detection highly suitable and sensitive. A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte.[5][6]

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

Phosphoric Acid (H₃PO₄), analytical grade.

-

Mobile Phase A: 0.1% H₃PO₄ in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound and transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent to obtain a stock solution of 100 µg/mL.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution with Diluent.

-

-

Chromatographic Conditions:

-

The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

-

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

-

Data Interpretation:

-

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

The retention time serves as a qualitative identifier under consistent conditions. The DAD can be used to assess peak purity by comparing spectra across the peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying volatile and semi-volatile compounds. For the target analyte, it serves a dual purpose: confirming the molecular weight via the molecular ion peak and identifying any low-molecular-weight volatile impurities that may not be detected by HPLC.[7][8][9]

Experimental Protocol:

-

Instrumentation:

-

Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

-

Reagents:

-

Methanol or Dichloromethane, GC grade.

-

-

Sample Preparation:

-

Prepare a ~1 mg/mL solution of the sample in methanol.

-

-

Instrumental Parameters:

| Parameter | Condition |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 400 amu |

-

Data Interpretation:

-

The total ion chromatogram (TIC) is used to observe separated components.

-

The mass spectrum of the main peak should be analyzed for the molecular ion (M⁺) at m/z 188.[4] The fragmentation pattern provides a structural fingerprint that can be compared against libraries or predicted fragmentation pathways.

-

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR reveals the proton environment and connectivity through spin-spin coupling, while ¹³C NMR provides information on all unique carbon atoms in the molecule.[10]

Experimental Protocol:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Expected Spectral Features: Based on analogous structures, the following resonances are predicted.[1][11]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Pyridine-H4 | ~7.8 - 8.0 | dd | ~140 |

| Pyridine-H5 | ~6.8 - 7.0 | dd | ~115 |

| Pyridine-H6 | ~8.2 - 8.4 | dd | ~155 |

| Piperazine-H (α to Pyridine) | ~3.6 - 3.8 | t | ~48 |

| Piperazine-H (β to Pyridine) | ~2.8 - 3.0 | t | ~45 |

| Piperazine-NH | ~3.0 - 4.0 (broad) | s | - |

| Pyridine-C2 | - | - | ~160 |

| Pyridine-C3 | - | - | ~92 |

| Nitrile (-C≡N) | - | - | ~118 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. It is an excellent method for confirming the presence of the nitrile group and the secondary amine of the piperazine ring.[12][13]

Experimental Protocol:

-

Instrumentation: FTIR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine (Piperazine) |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2950-2800 | C-H Stretch | Aliphatic (Piperazine) |

| ~2220 | C≡N Stretch | Nitrile (Cyano group) [1] |

| ~1600-1450 | C=C, C=N Stretch | Aromatic Ring (Pyridine) |

| ~1300-1100 | C-N Stretch | Amine |

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated pyridine-carbonitrile system. It is also the basis for quantitative analysis via HPLC-UV and can be used to determine concentration using the Beer-Lambert law if a reference standard is available.[14][15][16]

Experimental Protocol:

-

Instrumentation: Double-beam UV-Vis spectrophotometer.

-

Reagents: Ethanol or Methanol, spectroscopic grade.

-

Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in the chosen solvent.

-

Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

Expected Spectral Features: The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. For N-heterocyclic aromatic compounds, these typically appear in the 250-300 nm range.[17][18] The exact position of the absorption maximum (λ_max) is a characteristic property of the compound's chromophore.

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. The integration of orthogonal techniques—HPLC for purity, GC-MS for volatile analysis and mass confirmation, NMR for definitive structural elucidation, and FTIR/UV-Vis for functional group and electronic system confirmation—ensures a high degree of confidence in the final analytical report. This comprehensive approach is fundamental for advancing the compound through the research and development pipeline, providing the necessary data to meet scientific and regulatory standards.

References

- 1. mdpi.com [mdpi.com]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijnrd.org [ijnrd.org]

- 15. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

Application Note: A Comprehensive Guide to the HPLC-UV Analysis of Piperazine-Containing Compounds

Abstract

This comprehensive technical guide provides detailed methodologies and expert insights for the analysis of piperazine-containing compounds using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its derivatives are foundational structures in numerous active pharmaceutical ingredients (APIs), making their accurate quantification critical for drug development, quality control, and safety assessment. This note addresses the core analytical challenges associated with these compounds, namely their inherent basicity which can lead to poor chromatographic peak shape, and for the parent piperazine, a lack of a strong native chromophore for sensitive UV detection.[1][2][3] We present two primary protocols: one for the analysis of piperazine requiring pre-column derivatization to enhance UV activity, and another for the direct analysis of piperazine derivatives that possess inherent UV-absorbing properties. The causality behind critical experimental choices, from mobile phase modification to column selection, is explained in detail to empower researchers to develop and troubleshoot robust analytical methods.

Introduction: The Analytical Challenge of Piperazines

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms.[4] This structure is a key pharmacophore in a wide array of drugs, including antihistamines, antipsychotics, and anthelmintics.[5][6] The accurate and precise quantification of these compounds is therefore essential throughout the pharmaceutical lifecycle.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. However, piperazine-containing compounds present two primary analytical hurdles:

-

Poor UV Absorbance of the Piperazine Core: The saturated piperazine ring itself does not possess a chromophore that absorbs light in the typical UV range (220-400 nm) used for pharmaceutical analysis.[3][7] Direct detection of piperazine as a raw material or impurity is thus challenging at low concentrations. The NIST database confirms that its significant absorbance occurs only at very low wavelengths (<200 nm), where mobile phase interference is high.[8]

-

Secondary Interactions and Peak Tailing: As basic compounds (pKa values of ~5.35 and 9.73), piperazines are protonated in typical reversed-phase mobile phases.[4] These positively charged analytes can engage in secondary ionic interactions with deprotonated residual silanol groups on the surface of silica-based stationary phases.[1] This interaction is a primary cause of significant peak tailing, reduced column efficiency, and poor resolution, which compromises the accuracy and reliability of quantification.[9]

This guide provides robust protocols and foundational knowledge to overcome these challenges, ensuring reliable and reproducible analysis.

Principle of the Method: A Two-Pronged Approach

To address the diverse nature of piperazine-containing analytes, we outline two core strategies. The choice of strategy is dictated by the chemical structure of the target analyte.

-

Strategy 1: Pre-Column Derivatization for Non-Absorbing Analytes: For piperazine itself or derivatives lacking a chromophore, a chemical derivatization step is employed. A derivatizing agent is used to covalently attach a UV-active molecule to the piperazine nitrogen(s). A widely successful agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a highly stable and strongly UV-absorbing product, enabling sensitive detection.[3][10]

-

Strategy 2: Direct Analysis for UV-Active Derivatives: Many pharmaceutical piperazine derivatives, such as those containing phenyl or pyridyl groups (e.g., Cinnarizine, Clozapine), possess inherent chromophores.[11][12] These compounds can be analyzed directly. The primary focus of method development here is to mitigate the peak tailing caused by their basicity through careful selection of the column and mobile phase conditions.

The following diagram illustrates the decision-making workflow for analyzing a piperazine-containing compound.

Caption: Decision workflow for HPLC-UV analysis of piperazine compounds.

Protocol 1: Analysis of Piperazine via NBD-Cl Derivatization

This protocol is designed for the quantification of piperazine as a raw material or process impurity where high sensitivity is required.

Materials and Reagents

-

Chemicals: Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl), Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Sodium Bicarbonate, Water (HPLC grade).[7]

-

Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector, analytical balance, vortex mixer, heating block or water bath.

Step-by-Step Experimental Protocol

A. Standard and Sample Preparation:

-

Piperazine Stock Solution (1000 ppm): Accurately weigh 100 mg of piperazine standard and dissolve in 100 mL of HPLC-grade water.

-

NBD-Cl Solution (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare this solution fresh.

-

Buffer Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water.

B. Derivatization Procedure:

-

In a clean vial, combine 1.0 mL of the piperazine working standard (or sample solution), 1.0 mL of the 0.1 M Sodium Bicarbonate buffer, and 1.0 mL of the NBD-Cl solution. The buffer provides the alkaline environment necessary for the reaction.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block.[10] This facilitates the complete reaction between piperazine and NBD-Cl.

-

After heating, cool the solution to room temperature.

-

Dilute the resulting solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

C. HPLC-UV Conditions: The following table summarizes a validated starting point for the chromatographic analysis.

| Parameter | Recommended Condition | Causality & Justification |

| Analytical Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for the relatively nonpolar NBD-piperazine derivative. |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[7][10] | A high organic content is needed to elute the derivative. Diethylamine is a crucial basic modifier that acts as a "silanol blocker," minimizing secondary interactions and ensuring a symmetrical peak shape.[1] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 35°C[7][13] | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and detector sensitivity. |

| Detection Wavelength | Dependent on NBD-derivative λmax (typically ~470 nm) | The NBD-piperazine derivative has a strong absorbance maximum in the visible range, far from potential interferences, leading to high sensitivity and selectivity. The exact wavelength should be confirmed using a PDA detector. |

Protocol 2: Direct Analysis of UV-Active Piperazine Derivatives

This protocol is suitable for APIs like Cinnarizine, Meclizine, or other phenylpiperazine derivatives which contain a native chromophore. The primary challenge is chromatographic performance.

Materials and Reagents

-

Chemicals: Analyte standard (e.g., Cinnarizine), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid or Phosphoric Acid, Water (HPLC grade).

-

Instrumentation: Standard HPLC system with a UV or PDA detector.

Step-by-Step Experimental Protocol

A. Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 25 mg of the piperazine derivative standard and dissolve in 25 mL of Methanol or Acetonitrile.

-

Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample (e.g., powdered tablet) in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required.[14][15]

B. HPLC-UV Conditions: The conditions below are a robust starting point for method development.

| Parameter | Recommended Condition | Causality & Justification |

| Analytical Column | Modern, base-deactivated C18 or Phenyl column, < 5 µm | A base-deactivated column with low silanol activity is critical to prevent peak tailing.[16] A Phenyl phase can offer alternative selectivity for aromatic derivatives. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A low pH mobile phase (pH ~2.7 for formic acid) ensures that both the basic analyte is consistently protonated and the residual silanols on the silica surface are non-ionized, which significantly reduces the undesirable ionic interactions causing peak tailing.[9] |

| Gradient Program | Start at 10-20% B, ramp to 90% B over 10-15 minutes | A gradient is often necessary to elute a range of piperazine derivatives and related impurities with good resolution and peak shape. |

| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Adjusted based on column dimensions and particle size to optimize separation. |

| Column Temperature | 30 - 40°C | Improves peak shape and reduces run-to-run retention time variability. |

| Injection Volume | 5 - 20 µL | Standard volume. |

| Detection Wavelength | Set at λmax of the analyte (e.g., ~254 nm for phenylpiperazines) | The wavelength should be optimized by examining the UV spectrum of the analyte standard using a PDA detector to ensure maximum sensitivity.[11] |

Method Development & Troubleshooting Insights

As a senior scientist, the key is not just following a protocol, but understanding how to adapt it. The most common issue with piperazine analysis is peak tailing .

Caption: Logical workflow for troubleshooting peak tailing of piperazine compounds.

-

Mobile Phase pH Control: For direct analysis, maintaining a low pH (2.5-3.0) is the most effective strategy to suppress silanol ionization.[9] This protonates the silanols, eliminating the primary site for secondary ionic interactions.

-

Use of Additives: When working at mid-range pH, or if low pH is insufficient, adding a small amount of a basic competitor like diethylamine or triethylamine (0.05-0.1%) to the mobile phase can dramatically improve peak shape.[7][10] These additives preferentially interact with the active silanol sites, effectively shielding the analyte from them.

-

Column Technology: Do not use older generation silica columns. Modern, high-purity silica columns that are end-capped and often described as "base-deactivated" are essential for good performance with basic compounds.[1]

-

Alternative Chromatography: For very hydrophilic piperazine compounds that show poor retention even with highly aqueous mobile phases, consider Hydrophilic Interaction Chromatography (HILIC) as an orthogonal approach.[1][3]

Method Validation

Any developed HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | 98.0% - 102.0% recovery[13] |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD ≤ 2.0%[13][17] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1[7] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1[7] |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | %RSD of results should remain within acceptable limits (e.g., < 5%).[7] |

Conclusion

The successful HPLC-UV analysis of piperazine-containing compounds hinges on a clear understanding of their chemical properties. For the non-absorbing piperazine core, chemical derivatization with an agent like NBD-Cl is a robust strategy to impart high UV sensitivity. For the direct analysis of UV-active derivatives, chromatographic challenges are overcome by a combination of low-pH mobile phases and modern, base-deactivated columns to mitigate peak tailing. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to develop, validate, and troubleshoot reliable analytical methods for this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]